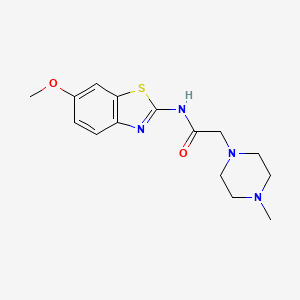![molecular formula C12H10F3N3O B7536793 N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF belongs to the class of imidazole-based compounds and has been studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
MTF exerts its biological effects by inhibiting the activity of specific enzymes, including histone deacetylases and sirtuins. These enzymes play a crucial role in regulating gene expression and cellular processes, including cell growth and division. By inhibiting these enzymes, MTF can alter gene expression and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MTF has been shown to have a variety of biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. MTF has also been shown to inhibit the growth of fungal cells by disrupting their cell wall synthesis. Additionally, MTF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
MTF has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, MTF has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, MTF has some limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on MTF, including its use in combination therapies for cancer and fungal infections. Additionally, further studies are needed to understand the precise mechanism of action of MTF and its effects on different cellular processes. Furthermore, the development of more efficient synthesis methods for MTF could lead to its wider use in scientific research.
Méthodes De Synthèse
MTF can be synthesized using a variety of methods, including the reaction of 2-methylimidazole with 2,4,5-trifluorobenzoyl chloride in the presence of a base. The reaction yields MTF as a white solid, which can be purified using recrystallization. Other methods of synthesis include the reaction of 2-methylimidazole with 2,4,5-trifluorobenzaldehyde in the presence of a reducing agent.
Applications De Recherche Scientifique
MTF has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and anti-inflammatory agent. In cancer research, MTF has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. MTF has also been studied for its potential use in treating fungal infections, such as Candida albicans. Additionally, MTF has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases, such as arthritis.
Propriétés
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8-16-4-5-18(8)11-3-2-9(12(13,14)15)6-10(11)17-7-19/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQVBIMQCPUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(F)(F)F)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
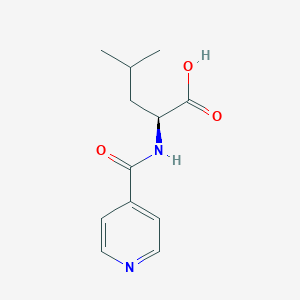
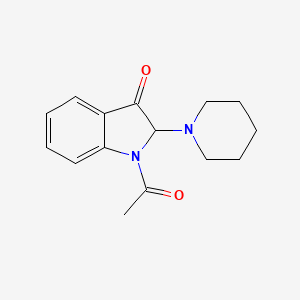
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)
![N-[6-(dimethylamino)pyridin-3-yl]-5-methylfuran-2-carboxamide](/img/structure/B7536765.png)
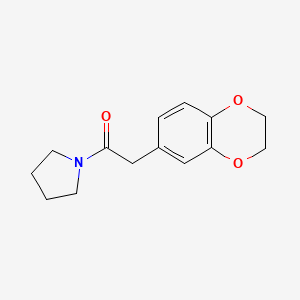
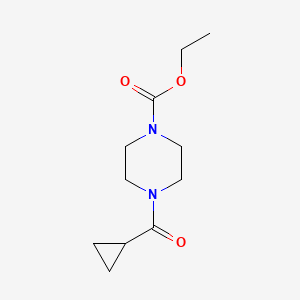
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)
